molecular formula C10H11N3S B1267548 Acetone-benzothiazolyl-2-hydrazone CAS No. 6277-26-5

Acetone-benzothiazolyl-2-hydrazone

Cat. No. B1267548
CAS RN: 6277-26-5
M. Wt: 205.28 g/mol
InChI Key: TZHQLYDPJQZYNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetone-benzothiazolyl-2-hydrazones involves the reaction of arenecarbäaldehydes with 2-hydrazinyl-1,3-benzothiazole, leading to a range of compounds with distinct physical and chemical characteristics (Nogueira et al., 2011). The process yields both unsolvated and solvated species, showcasing the versatility and adaptability of these compounds in synthesis pathways.

Molecular Structure Analysis

The molecular structures of acetone-benzothiazolyl-2-hydrazones display a variety of intermolecular interactions, including strong N—H···N hydrogen bonds and π···π stacking interactions. These interactions are pivotal in forming the dimeric structures observed in certain derivatives, contributing to their stability and crystalline nature (Nogueira et al., 2011).

Chemical Reactions and Properties

The electroactive nature of benzothiazole hydrazones, as part of their chemical reactions and properties, is noteworthy. These compounds have been synthesized and characterized, displaying promising attributes as building blocks for conducting molecular materials, highlighting their potential in the development of new electronic and photonic devices (Gatard et al., 2010).

Scientific Research Applications

Acetone Benzothiazolyl-2-hydrazone is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 . It’s a solid substance that can range in color from white to orange to green .

One of the fields where this compound is used is in the synthesis of hydrazones, quinazolines, and Schiff bases . The synthesis of these compounds is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Different methods are used for their preparation, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods .

These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities . For example, quinazolin-4 (3H)-ones were reported to possess high anti-inflammatory and analgesic activity . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Safety And Hazards

Handling of ABTH should be performed in a well-ventilated place. Suitable protective equipment should be worn to prevent dispersion of dust. Hands and face should be washed thoroughly after handling. Contact with skin, eyes, and clothing should be avoided .

Future Directions

ABTH and other Schiff bases have been studied for their potential applications in various fields of research and industry. For instance, fluorescein-based fluorescence sensors, which can include Schiff bases like ABTH, have been used for the selective sensing of various analytes . This suggests potential future directions in the development of sensors and probes.

properties

IUPAC Name

N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHQLYDPJQZYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970837
Record name 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone-benzothiazolyl-2-hydrazone

CAS RN

6277-26-5, 5549-54-2
Record name 6277-26-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Propan-2-ylidene)hydrazinyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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